
8N38Ghs8QT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “8N38Ghs8QT” is known as PNU-278605. It has the molecular formula C18H22FN5O2S and a molecular weight of 391.463.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PNU-278605 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of advanced organic synthesis techniques, including the formation of oxazolidinone and piperazine derivatives .
Industrial Production Methods
Industrial production of PNU-278605 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
PNU-278605 can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: It can undergo substitution reactions, particularly on the piperazine and oxazolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
PNU-278605 has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of PNU-278605 involves its interaction with specific molecular targets. It is known to induce DNA damage and cell death by interfering with DNA synthesis and repair mechanisms. This makes it a potent agent for studying cellular responses to DNA damage and for developing new cancer therapies .
Comparison with Similar Compounds
Similar Compounds
p-Ethynylphenylalanine: A potent inhibitor of tryptophan hydroxylase, used in similar research applications.
PNU-159682: Another compound with a similar mechanism of action, used in antibody-drug conjugates for cancer therapy.
Uniqueness
PNU-278605 is unique due to its specific molecular structure, which allows it to interact with DNA in a distinct manner. This makes it particularly useful for studying DNA damage and repair mechanisms, as well as for developing targeted cancer therapies .
Properties
CAS No. |
354819-85-5 |
|---|---|
Molecular Formula |
C18H22FN5O2S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[[(5S)-3-[4-(4-cyanopiperazin-1-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]propanethioamide |
InChI |
InChI=1S/C18H22FN5O2S/c1-2-17(27)21-10-14-11-24(18(25)26-14)13-3-4-16(15(19)9-13)23-7-5-22(12-20)6-8-23/h3-4,9,14H,2,5-8,10-11H2,1H3,(H,21,27)/t14-/m0/s1 |
InChI Key |
LOLVWDMKLHPHDD-AWEZNQCLSA-N |
Isomeric SMILES |
CCC(=S)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C#N)F |
Canonical SMILES |
CCC(=S)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




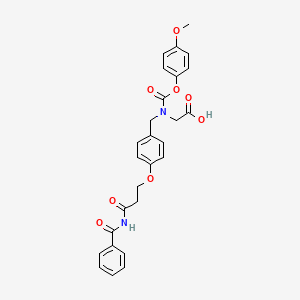
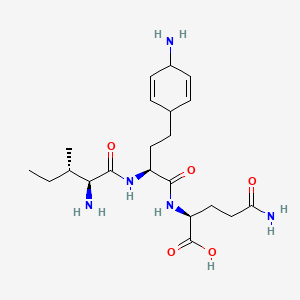

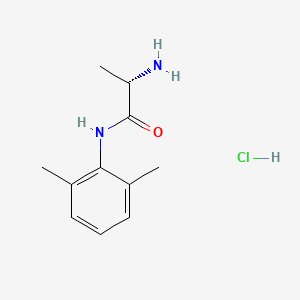
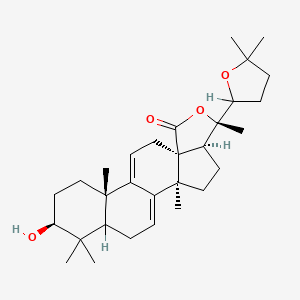
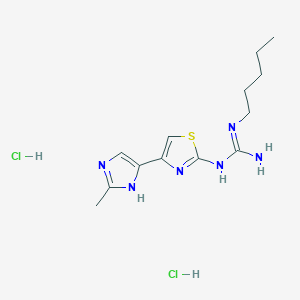
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)

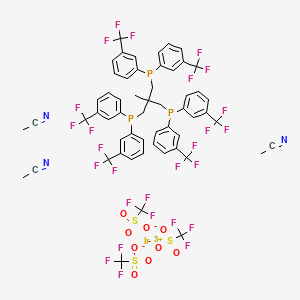
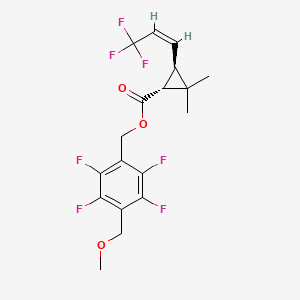
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)

